(2-Methylnaphthalen-1-yl)Methanol
Description
Historical Context and Discovery
The historical development of this compound is intimately connected to the broader evolution of naphthalene chemistry, which has its roots in the nineteenth century discovery and characterization of naphthalene itself. Naphthalene was first isolated from coal tar in the early 1800s, establishing the foundation for subsequent investigations into its derivative compounds. The systematic exploration of naphthalene derivatives gained momentum throughout the nineteenth and twentieth centuries as chemists recognized the potential of these polycyclic aromatic compounds in both synthetic applications and industrial processes.
The specific synthesis and characterization of this compound emerged from research efforts focused on developing naphthalene-based intermediates with enhanced functional group diversity. The compound represents part of a broader class of naphthalene alcohols that were investigated for their utility as synthetic intermediates and potential precursors to more complex molecular architectures. The development of reliable synthetic methodologies for accessing substituted naphthalene derivatives, including those bearing both methyl and hydroxymethyl substituents, required advances in organic synthetic techniques and characterization methods.
Historical patent literature reveals that compounds structurally related to this compound have been investigated in the context of developing synthetic routes to various naphthalene derivatives. For instance, processes for producing related compounds such as 2-methyl-1-naphthol have been documented, demonstrating the ongoing interest in naphthalene derivatives bearing substituents at the 1 and 2 positions. These historical developments established the synthetic precedents and analytical frameworks that would later facilitate the preparation and characterization of this compound.
The evolution of analytical techniques, particularly nuclear magnetic resonance spectroscopy and mass spectrometry, proved crucial for the definitive characterization of this compound and related compounds. The ability to distinguish between different positional isomers of naphthalene derivatives became essential for establishing the specific structural identity of these compounds and understanding their distinct chemical properties. This analytical capability supported the systematic investigation of naphthalene alcohol derivatives and their incorporation into broader synthetic strategies.
Significance in Organic Chemistry
The significance of this compound in organic chemistry extends beyond its individual properties to encompass its role as a representative member of functionalized naphthalene derivatives and its utility as a synthetic intermediate. The compound demonstrates the principles of aromatic substitution patterns and their influence on molecular reactivity, serving as an illustrative example of how substituent positioning affects both physical properties and chemical behavior. The presence of both methyl and hydroxymethyl substituents on the naphthalene framework creates opportunities for selective chemical transformations that leverage the distinct reactivity of these functional groups.
From a synthetic perspective, this compound exemplifies the versatility of naphthalene-based building blocks in organic synthesis. The compound can participate in various chemical transformations, including oxidation reactions that convert the primary alcohol to the corresponding aldehyde or carboxylic acid, esterification reactions that modify the hydroxyl functionality, and reduction processes that can alter the aromatic system or functional groups. These transformations enable the compound to serve as a precursor to more complex molecular structures and facilitate its incorporation into synthetic sequences targeting specific molecular architectures.
The structural features of this compound also contribute to its significance in understanding structure-activity relationships within naphthalene derivative families. The specific positioning of the methyl and hydroxymethyl substituents influences the electronic distribution within the aromatic system and affects the compound's reactivity patterns. This understanding has proven valuable for designing synthetic strategies that exploit the unique reactivity profile of this substitution pattern and for predicting the behavior of related compounds with similar structural features.
Table 1: Chemical Properties of this compound
The compound's role in advancing synthetic methodologies represents another dimension of its significance in organic chemistry. Research efforts focused on developing efficient synthetic routes to this compound and related compounds have contributed to the broader understanding of naphthalene functionalization strategies. These investigations have explored various approaches to installing functional groups at specific positions on the naphthalene framework, providing insights that extend beyond the preparation of individual compounds to inform general principles of aromatic substitution and functionalization.
Position within Naphthalene Derivative Classifications
This compound occupies a specific position within the comprehensive classification system for naphthalene derivatives, which organizes these compounds based on their substitution patterns, functional group compositions, and structural relationships. The compound belongs to the broad category of naphthalene alcohols, which encompasses all naphthalene derivatives bearing hydroxyl or hydroxymethyl functional groups. Within this category, it is further classified as a primary alcohol derivative due to the presence of the hydroxymethyl group attached to the naphthalene framework.
The systematic classification of naphthalene derivatives typically considers both the nature and positioning of substituents on the aromatic system. This compound features substituents at the 1 and 2 positions of the naphthalene ring system, placing it within the subcategory of 1,2-disubstituted naphthalene derivatives. This substitution pattern is significant because it represents one of the possible arrangements for disubstituted naphthalenes and contributes to the compound's distinct chemical and physical properties compared to other positional isomers.
Table 2: Classification of Related Naphthalene Alcohol Derivatives
| Compound Name | Substitution Pattern | Functional Groups | Chemical Abstracts Service Number |
|---|---|---|---|
| (1-Methylnaphthalen-4-yl)methanol | 1,4-disubstituted | Methyl, Hydroxymethyl | 57322-44-8 |
| This compound | 1,2-disubstituted | Methyl, Hydroxymethyl | 1706-15-6 |
| (2-Naphthyl)methanol | 2-monosubstituted | Hydroxymethyl | 1592-38-7 |
| 1-Naphthol | 1-monosubstituted | Hydroxyl | 90-15-3 |
| 2-Naphthol | 2-monosubstituted | Hydroxyl | 135-19-3 |
The structural relationship between this compound and other naphthalene derivatives provides insight into the systematic organization of this compound class. Compounds such as (1-Methylnaphthalen-4-yl)methanol represent positional isomers that share the same molecular formula and functional group composition but differ in the positioning of substituents on the naphthalene framework. These structural relationships are important for understanding the influence of substitution patterns on molecular properties and reactivity profiles.
Within the broader context of naphthalene derivative applications, this compound represents an intermediate complexity level that bridges simple naphthalene derivatives and more highly functionalized compounds. The presence of two substituents provides sufficient functional group diversity for synthetic applications while maintaining the structural simplicity that facilitates characterization and manipulation. This positioning makes the compound particularly valuable as a synthetic intermediate and as a model system for investigating the effects of substitution patterns on naphthalene derivative properties.
The classification of this compound also reflects its relationship to other aromatic alcohol systems and its position within the broader landscape of organic compounds. The compound shares structural features with benzyl alcohol derivatives while incorporating the extended aromatic system characteristic of naphthalene compounds. This dual character contributes to its unique chemical properties and distinguishes it from both simple aromatic alcohols and more complex polycyclic systems.
Properties
CAS No. |
1706-15-6 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22308 |
Synonyms |
(2-Methylnaphthalen-1-yl)Methanol |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperidinomethyl Intermediate
The Mannich reaction is a cornerstone for introducing aminomethyl groups into aromatic systems. As demonstrated in EP0825172B1, 1-naphthol reacts with formaldehyde and piperidine in 2-propanol/water to form 2-piperidinomethyl-1-naphthol (95% yield). This intermediate is acetylated with acetic anhydride at 70°C for 12 hours, yielding a diacetoxy derivative.
Hydrogenation and Hydrolysis
Catalytic hydrogenation of the diacetoxy derivative using 10% Pd/C in ethanol at 60 psi for 12 hours produces 1-acetoxy-2-methylnaphthalene (92% yield). Subsequent hydrolysis of the acetoxy group under alkaline conditions could theoretically yield (2-methylnaphthalen-1-yl)methanol, though this step requires experimental validation. Challenges include avoiding over-reduction and ensuring selective deprotection.
Chloromethylation-Hydrolysis Approach
Chloromethylation of 2-Methylnaphthalene
Chloromethylation of 2-methylnaphthalene using formaldehyde and HCl in the presence of ZnCl₂ could target the 1-position due to naphthalene’s inherent α-reactivity. This method, inferred from WO2004080945A1, which uses 1-chloromethylnaphthalene for amine synthesis, might yield 1-chloromethyl-2-methylnaphthalene.
Hydrolysis to Alcohol
Hydrolysis of the chloromethyl intermediate with aqueous NaOH or H₂SO₄ at reflux (4 hours) would convert the chloride to a hydroxymethyl group. For example, WO2004080945A1 achieved 82% yield in analogous hydrolysis steps for amine production, suggesting potential applicability here.
Friedel-Crafts Acylation-Reduction Sequence
Acylation at the 1-Position
Friedel-Crafts acylation of 2-methylnaphthalene with acetyl chloride and AlCl₃ could introduce an acetyl group at the 1-position, forming 1-acetyl-2-methylnaphthalene. This reaction leverages the methyl group’s ortho/para-directing effects, favoring α-substitution.
Reduction to Alcohol
Reduction of the ketone using NaBH₄ or LiAlH₄ in THF or ethanol would yield the target alcohol. Watanabe et al.’s work on reducing naphthol derivatives supports the feasibility of this step, though yields depend on steric and electronic factors.
Boronic Acid-Assisted Hydroxymethylation
Nagata’s Methodology
Nagata et al. (Synthesis, 1979) synthesized 2-hydroxymethyl-1-naphthol using 1-naphthol, formaldehyde, and benzeneboronic acid. Adapting this method, substituting 2-methylnaphthalen-1-ol could introduce a hydroxymethyl group at the 1-position. However, the methyl group’s influence on regioselectivity remains untested.
Diacetate Formation and Processing
Acetylation of the intermediate with acetic anhydride-pyridine, followed by selective hydrolysis, might isolate the desired product. This route mirrors prior diacetate hydrogenation strategies but requires precise control to avoid side reactions.
Comparative Analysis of Methods
*Reported for 1-acetoxy-2-methylnaphthalene; †Inferred from analogous hydrolysis; ‡Reported for 2-hydroxymethyl-1-naphthol .
Chemical Reactions Analysis
Types of Reactions: (2-Methylnaphthalen-1-yl)Methanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-1-naphthoquinone.
Reduction: The compound can be reduced to form 2-methylnaphthalene.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include dichromate and other strong oxidizers.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various reagents, depending on the desired substitution, can be employed under controlled conditions.
Major Products:
Oxidation: 2-Methyl-1-naphthoquinone
Reduction: 2-Methylnaphthalene
Substitution: Products vary based on the substituent introduced.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)Methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (2-Methylnaphthalen-1-yl)Methanol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to its conversion into biologically active metabolites. These metabolites can then interact with cellular receptors and enzymes, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
a) Naphthalen-1-ylmethanol
- Structure : Lacks the 2-methyl group but retains the hydroxymethyl moiety at the 1-position.
- Properties : Crystallographic data (e.g., torsion angles and bond lengths) are well-documented, with torsional parameters such as C7—C8—C9—C10 = −176.55° and C8—C9—C10—C11 = −113.15° . These structural details influence packing efficiency and solubility.
b) [2-(Hydroxymethyl)naphthalen-1-yl]methanol
- Structure : Contains an additional hydroxymethyl group at the 2-position (C12H12O2).
- Applications: Used in advanced organic frameworks due to its diol functionality, enabling crosslinking or polymerization. Its CAS number (1796574-10-1) and synonyms (e.g., SCHEMBL1666585) are standardized for industrial use .
c) N-Methyl-2-(2-methylnaphthalen-1-yl)benzamide
- Structure : Replaces the hydroxymethyl group with an N-methylbenzamide moiety.
- Synthesis : Achieved in 52% yield via hydrolysis of 2-(2-methylnaphthalen-1-yl)benzonitrile, followed by amidation with methylamine .
- NMR Data: Distinct 1H NMR signals (e.g., δ = 2.20 ppm for methyl groups) highlight electronic differences compared to the methanol derivative .
Functional Group Variations
a) JWH-018 Methyl Derivative
- Structure: Features a (2-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone backbone.
- Applications: A synthetic cannabinoid analyzed forensically for its psychoactive properties. The 2-methylnaphthyl group enhances lipophilicity, influencing receptor binding affinity .
b) 4,4,5,5-Tetramethyl-2-(2-methylnaphthalen-1-yl)-1,3,2-dioxaborolane
Comparative Data Table
Key Research Findings
Physicochemical Properties
- The 2-methyl substituent in this compound increases hydrophobicity compared to Naphthalen-1-ylmethanol, affecting solubility in polar solvents like methanol .
- Methanol preservation methods enhance stability for aromatic compounds, as demonstrated in soil sample studies, suggesting similar benefits for naphthalene derivatives .
Biological Activity
(2-Methylnaphthalen-1-yl)Methanol, with the molecular formula C₁₂H₁₂O and a molecular weight of 172.22 g/mol, is an organic compound derived from naphthalene. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including chemistry, biology, and medicine.
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution. Notably:
- Oxidation : It can be oxidized to form 2-methyl-1-naphthoquinone (menadione), which has significant biological relevance as a vitamin K precursor.
- Reduction : Reduction processes can yield 2-methylnaphthalene.
- Substitution : The hydroxyl group can be replaced by various functional groups under controlled conditions.
Table 1: Summary of Chemical Reactions
| Reaction Type | Product | Common Reagents |
|---|---|---|
| Oxidation | 2-Methyl-1-naphthoquinone | Dichromate |
| Reduction | 2-Methylnaphthalene | Sodium borohydride |
| Substitution | Varies based on substituent | Depends on the desired product |
Biological Activity
Research indicates that this compound exhibits various biological activities. Its derivatives, particularly menadione, have been studied for their roles in cellular processes and potential therapeutic applications.
The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. The compound acts as a substrate for various enzymes, leading to the formation of biologically active metabolites. These metabolites can modulate biochemical pathways by interacting with cellular receptors.
Case Studies and Research Findings
A study conducted on the synthesis and characterization of naphthalene derivatives highlighted the biological evaluation of this compound. The findings suggested that its derivatives possess antioxidant properties and may play a role in mitigating oxidative stress in cells .
Another investigation focused on the biodegradation of organic compounds, including those derived from methanol extracts containing this compound. The results indicated that certain microbial strains could effectively degrade these compounds, leading to insights into their environmental impact and potential bioremediation applications .
Applications
The compound is utilized in various industries:
- Chemical Industry : As an intermediate in synthesizing organic compounds.
- Pharmaceuticals : Research continues into its potential therapeutic applications, particularly related to its derivatives like menadione.
- Environmental Science : Its biodegradation pathways are studied for implications in waste management and bioremediation strategies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (2-Methylnaphthalen-1-yl)Methanol, and how can purity be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or Friedel-Crafts alkylation using precursors like 2-methylnaphthalene and formaldehyde. Recrystallization from ethanol yields needle-like crystals suitable for structural analysis . For analogous naphthol derivatives, propargyl bromide and K₂CO₃ in DMF are used, followed by TLC monitoring (n-hexane:ethyl acetate, 9:1) and purification via ethyl acetate extraction . Purity optimization involves iterative recrystallization and spectroscopic validation (NMR, IR).
Q. How is the structural characterization of this compound performed?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides bond lengths (e.g., C1–C11: 1.47 Å) and hydrogen-bonding networks (O1–H1⋯π interactions) . Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups, such as the hydroxymethyl (–CH₂OH) moiety .
Q. What in vitro toxicity screening methods are applicable for this compound?
- Approach : Cell viability assays (neutral red, MTT) in human skin fibroblasts or lung cells are used to determine IC₅₀ values. For example, methanol derivatives show cytotoxicity at 88–315 mmol/L in hamster lung fibroblasts . Dose-response curves and comparative analysis with naphthalene analogs (e.g., 1-methylnaphthalene) are critical for risk assessment .
Advanced Research Questions
Q. How can contradictory data in toxicity studies be resolved?
- Analysis Framework : Cross-reference exposure routes (oral, dermal) and species-specific responses (human vs. rodent). For instance, hepatic effects in rats may not extrapolate to humans due to metabolic differences . Validate findings using HPLC or GC-MS to quantify metabolites (e.g., 1,2-dihydroxynaphthalene) and reconcile mechanistic disparities .
Q. What experimental designs are recommended for studying its hydrogen-bonding interactions?
- Crystallographic Strategy : SC-XRD at 100 K with Mo-Kα radiation (λ = 0.71073 Å) resolves intermolecular interactions. Software like OLEX2 or APEX3 models hydrogen bonds (e.g., O1–H1⋯O1 symmetry equivalents) and packing motifs . Compare with analogs like naphthalen-2-yl(phenyl)methanol to assess steric effects from the methyl group .
Q. How do reaction conditions influence its derivatization (e.g., esterification or oxidation)?
- Mechanistic Insights : Acid catalysts (H₂SO₄) enhance esterification rates with acetic anhydride, while oxidation with PCC yields the corresponding ketone. Computational modeling (DFT) predicts regioselectivity in electrophilic substitution reactions . Monitor by LC-MS and optimize solvent polarity (e.g., DCM vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
